

A Technical Guide to Biphalin: Discovery, History, and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biphalin*

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Executive Summary

Biphalin, a synthetic dimeric opioid peptide, has garnered significant interest in the scientific community for its potent analgesic properties and unique pharmacological profile. First synthesized in 1982 by Andrzej W. Lipkowski, this symmetrical molecule, consisting of two enkephalin tetrapeptide fragments linked by a hydrazide bridge, exhibits high affinity for both μ (mu) and δ (delta) opioid receptors.^{[1][2][3]} This dual agonism is believed to contribute to its remarkable potency, which in some studies has been shown to be up to 7000-fold greater than morphine when administered intracerebroventricularly.^[4] Furthermore, **biphalin** has demonstrated a favorable side-effect profile in preclinical studies, with reduced liability for producing tolerance and dependence compared to traditional opioids.^[5] This in-depth guide provides a comprehensive overview of the discovery, historical development, and key scientific findings related to **biphalin**, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Chemical Structure

Biphalin was first designed and synthesized by Andrzej W. Lipkowski in 1982.^{[1][2][3]} It is a dimeric analog of enkephalin, with the structure H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe'-Gly'-D-Ala'-Tyr'-H.^[1] This symmetrical structure consists of two identical tetrapeptide fragments derived from enkephalin, linked "tail-to-tail" by a hydrazide bridge.^{[1][6][7][8]} The synthesis of **biphalin**

is typically achieved through solution-phase peptide synthesis.[6][7] The N-terminal tyrosine residues are critical for its high affinity to opioid receptors and its pharmacological activity.[1]

Quantitative Data: Receptor Binding and Analgesic Potency

Biphalin is characterized as a nonselective ligand with a very high binding affinity for μ - and δ -opioid receptors, and a much lower affinity for the κ -opioid receptor (KOR).[1] The binding affinities, expressed as the inhibition constant (K_i), from various laboratories are summarized below.

Opioid Receptor	Binding Affinity (K_i , nM) Range	Reference
Mu (μ)	0.19 – 12	[1]
Delta (δ)	1.04 – 46.5	[1]
Kappa (κ)	270 – 283	[1]

The analgesic potency of **biphalin** has been extensively studied and compared to other opioids. When administered intrathecally, **biphalin** is approximately 1000 times more potent than morphine.[1][2][3] Intracerebroventricular administration in mice revealed a potency almost 7-fold greater than etorphine and 7000-fold greater than morphine.[4] However, after intraperitoneal administration, **biphalin** and morphine were found to be equipotent.[4]

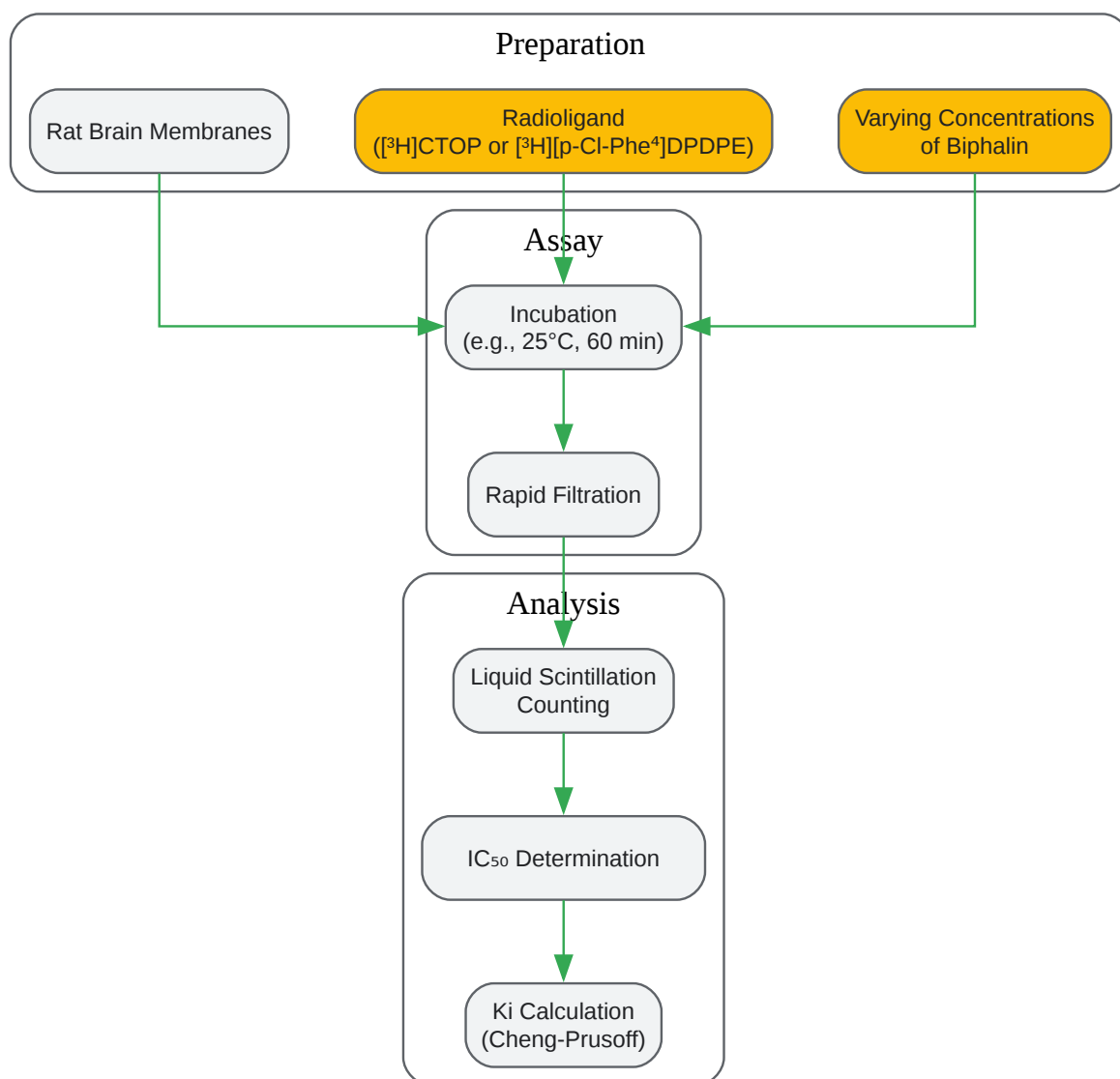
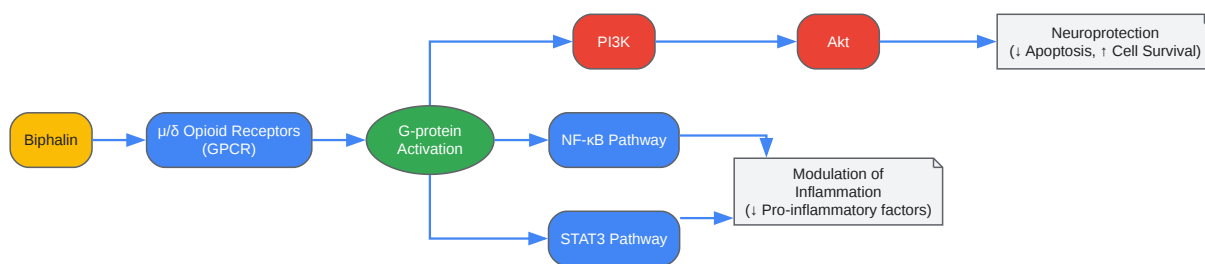
Administration Route	Potency Comparison	Reference
Intrathecal	~1000x more potent than morphine	[1][2][3]
Intracerebroventricular	~7x more potent than etorphine, ~7000x more potent than morphine	[4]
Intravenous	Weaker than morphine	[1]
Subcutaneous	Negligible analgesic activity	[1]

Mechanism of Action and Signaling Pathways

Biphalin exerts its effects primarily through the activation of μ - and δ -opioid receptors, which are G-protein coupled receptors (GPCRs).^[1] Functional assays, such as the [³⁵S]GTPyS binding assay, have confirmed that **biphalin** effectively stimulates G-proteins, indicating its agonist properties.^[1]

One of the key downstream signaling cascades activated by **biphalin** is the PI3K/Akt pathway. This pathway has been shown to be crucial for the neuroprotective effects of **biphalin** observed in models of neonatal hypoxia-ischemia.^[9] The activation of opioid receptors by **biphalin** leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then modulate downstream targets to promote cell survival and reduce apoptosis.^[9]

Biphalin has also been shown to modulate inflammatory signaling pathways. In primary microglial cultures, **biphalin** was able to alleviate LPS-induced activation in a manner that was both opioid receptor-dependent and -independent.^[10] It has been shown to modulate key intracellular signaling pathways involved in neuroinflammation, such as the NF- κ B and STAT3 pathways.^[10]



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- To cite this document: BenchChem. [A Technical Guide to Biphalin: Discovery, History, and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667298#discovery-and-history-of-biphalin-development]

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